molecular formula C27H30N4O5 B11450920 N-(1,3-benzodioxol-5-ylmethyl)-N-[2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl]pyrazine-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl]pyrazine-2-carboxamide

Cat. No.: B11450920
M. Wt: 490.5 g/mol
InChI Key: PLTSZHSLRYESRV-UHFFFAOYSA-N
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Description

2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole group, a pyrazine ring, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of the benzodioxole and pyrazine intermediates, followed by their coupling through formamide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, possibly as a drug candidate or a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE
  • **2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-3-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRAZIN-2-YL)FORMAMIDO}-N-(3-ETHOXYPROPYL)-2-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H30N4O5

Molecular Weight

490.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3-ethoxypropylamino)-1-(4-methylphenyl)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C27H30N4O5/c1-3-34-14-4-11-30-26(32)25(21-8-5-19(2)6-9-21)31(27(33)22-16-28-12-13-29-22)17-20-7-10-23-24(15-20)36-18-35-23/h5-10,12-13,15-16,25H,3-4,11,14,17-18H2,1-2H3,(H,30,32)

InChI Key

PLTSZHSLRYESRV-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)C)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=NC=CN=C4

Origin of Product

United States

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